molecular formula C11H10ClN3O3 B8586369 Glycine, N-[(4-chloro-1H-pyrrolo[2,3-B]pyridin-5-YL)carbonyl]-, methyl ester

Glycine, N-[(4-chloro-1H-pyrrolo[2,3-B]pyridin-5-YL)carbonyl]-, methyl ester

Cat. No.: B8586369
M. Wt: 267.67 g/mol
InChI Key: GYQSNQLXBDYSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-[(4-chloro-1H-pyrrolo[2,3-B]pyridin-5-YL)carbonyl]-, methyl ester is a useful research compound. Its molecular formula is C11H10ClN3O3 and its molecular weight is 267.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

methyl 2-[(4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonyl)amino]acetate

InChI

InChI=1S/C11H10ClN3O3/c1-18-8(16)5-15-11(17)7-4-14-10-6(9(7)12)2-3-13-10/h2-4H,5H2,1H3,(H,13,14)(H,15,17)

InChI Key

GYQSNQLXBDYSQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CN=C2C(=C1Cl)C=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrrolo[2,3-b]pyridine(300 mg) in N,N-dimethylformamide (3 ml) were added N-ethyl-N-isopropylpropane-2-amine (0.64 ml) and glycine methylester hydrochloride (305 mg) at ambient temperature. The mixture was warmed immediately to 60° C. and stirred at 60° C. for 2 hours. After to the reaction solution was added water, the mixture was stirred for 1 hour. The precipitated solid was filtered, washed with water, and dried to obtain methyl N-[(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)carbonyl]glycinate (267 mg) as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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